"p-Mentha-1,3,8-triene natural occurrence and distribution"
"p-Mentha-1,3,8-triene natural occurrence and distribution"
An In-depth Technical Guide on p-Mentha-1,3,8-triene: Natural Occurrence and Distribution
Introduction
p-Mentha-1,3,8-triene (CAS No. 18368-95-1) is a naturally occurring monoterpene, a class of volatile organic compounds prevalent in the plant kingdom.[1] Structurally, it is a cyclohexadiene substituted with a methyl group and a prop-1-en-2-yl group, making it a member of the p-menthane (B155814) class of monoterpenoids.[2][3] This compound is a known constituent of many essential oils and contributes to their characteristic aroma and biological activities.[1] As a plant metabolite, its presence and concentration can vary significantly depending on the plant species, geographical location, and developmental stage.[2][4] This guide provides a comprehensive overview of the natural occurrence, distribution, and analytical methodologies for p-mentha-1,3,8-triene, tailored for researchers in phytochemistry, pharmacology, and drug development.
Natural Occurrence and Distribution
p-Mentha-1,3,8-triene is found across a diverse range of plant families, most notably Apiaceae (parsley family) and Lamiaceae (mint family).[1] Its distribution within the plant can be tissue-specific, with varying concentrations found in leaves, flowers, stems, and resins.[1][4][5] The compound's inherent instability and high reactivity, particularly its susceptibility to oxidation and aromatization, can complicate its isolation and accurate quantification.[1]
Detailed gas chromatographic analyses of essential oils have confirmed its presence in numerous species. It has been identified as a major component in the essential oil of Diplolophium africanum and a significant constituent in species of Erigeron and Thymus.[1][6][7] Other notable occurrences include dill (Anethum graveolens), turmeric (Curcuma longa), and French marigold (Tagetes patula).[1][4] The compound has also been reported in Salvia argentea, Dracocephalum kotschyi, and custard apple (Annona squamosa).[2][8]
Quantitative Data Summary
The concentration of p-mentha-1,3,8-triene in various plant sources is summarized in the table below. This data, compiled from multiple studies, highlights the variability of its abundance.
| Plant Species | Family | Plant Part Analyzed | Geographical Origin | Concentration (% of Essential Oil / Volatiles) |
| Diplolophium africanum | Apiaceae | Leafy stems | Benin | 66.3% |
| Erigeron sp. | Asteraceae | Aerial parts (flowering) | Tunisia | 5.2% |
| Unspecified | Lamiaceae | Not Specified | Not Specified | 6.20% |
| Protium heptaphyllum subsp. ulei | Burseraceae | Resin | Brazil | 0.68% |
| Tagetes patula | Asteraceae | Leaves | India | 0.11 - 0.73% |
| Tagetes patula | Asteraceae | Flowers | India | 0.14 - 0.78% |
| Annona squamosa (Custard Apple) | Annonaceae | Pulp | Brazil | 0.04% |
Biosynthesis
The biosynthesis of p-mentha-1,3,8-triene, like other monoterpenes, originates from the universal C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are typically produced via the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes.[9]
The formation of the p-menthane skeleton is achieved through the cyclization of GPP, a reaction catalyzed by a class of enzymes known as monoterpene synthases. Specifically for p-menthane structures, (-)-limonene (B1674923) synthase is a key enzyme that converts GPP to (-)-limonene.[9] The pathway to p-mentha-1,3,8-triene is then believed to proceed through the oxidation of a precursor like limonene.[1] While the complete enzymatic pathway has not been fully elucidated in all organisms, it is understood to be a sophisticated process orchestrated by specific enzymes within distinct cellular compartments.[1][9]
Experimental Protocols
The isolation and identification of p-mentha-1,3,8-triene from plant matrices rely on established analytical techniques for volatile compounds. The general workflow involves extraction followed by chromatographic separation and spectroscopic identification.
Extraction of Essential Oils by Hydrodistillation
Hydrodistillation is a standard method for extracting essential oils from plant material.
-
Apparatus : A Clevenger-type apparatus is typically used.[6]
-
Sample Preparation : Fresh or air-dried plant material (e.g., leaves, flowers, stems) is collected and loaded into a round-bottom flask.[4][6]
-
Procedure :
-
The plant material in the flask is fully submerged in distilled water.
-
The flask is heated to boil the water. The resulting steam passes through the plant material, rupturing oil glands and liberating the volatile essential oils.
-
The mixture of steam and oil vapor travels into a condenser, where it cools and liquefies.
-
The condensate is collected in a graduated separator, where the less dense oil layer separates from the aqueous layer (hydrosol).
-
The distillation process is typically continued for 2-4 hours to ensure complete extraction.[6]
-
The collected oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperature (e.g., 4°C) in the dark to prevent degradation.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for both identifying and quantifying components within a complex mixture like an essential oil.
-
Instrumentation : An Agilent GC/MS system (or equivalent) equipped with a mass selective detector (MSD) is commonly employed.[4]
-
Chromatographic Conditions :
-
Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is frequently used.[4][5]
-
Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[5]
-
Injection : A small sample volume (e.g., 0.1 µL) is injected, often with a split ratio (e.g., 1:40) to prevent column overload. The injector temperature is maintained at approximately 220-250°C.[4]
-
Oven Temperature Program : A programmed temperature gradient is used to separate the compounds. A typical program might be: start at 60°C (hold for 10 min), then ramp up to 240°C at a rate of 3°C/min (hold for 10 min).[4]
-
-
Mass Spectrometry Conditions :
-
Compound Identification and Quantification :
-
Identification : Compounds are identified by comparing their mass spectra with those in established libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats Retention Indices (RI) with literature values.[7][10]
-
Quantification : The relative percentage of each component is calculated from the GC peak area, typically using the Flame Ionization Detector (FID) response without a correction factor.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the extraction and analysis of p-mentha-1,3,8-triene from a plant source.
Caption: Workflow for p-Mentha-1,3,8-triene analysis.
References
- 1. p-Mentha-1,3,8-triene | 18368-95-1 | Benchchem [benchchem.com]
- 2. p-Mentha-1,3,8-triene | C10H14 | CID 176983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for p-Mentha-1,3,8-triene (HMDB0037013) [hmdb.ca]
- 4. ijcmas.com [ijcmas.com]
- 5. acta.inpa.gov.br [acta.inpa.gov.br]
- 6. Compositional Variability of Essential Oils and Their Bioactivity in Native and Invasive Erigeron Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soachim.info [soachim.info]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
